molecular formula C11H18O3 B2950998 Methyl 4-(3-oxocyclohexyl)butanoate CAS No. 147895-12-3

Methyl 4-(3-oxocyclohexyl)butanoate

Cat. No.: B2950998
CAS No.: 147895-12-3
M. Wt: 198.262
InChI Key: DFDHVTJVRXUPRT-UHFFFAOYSA-N
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Description

Contextualization of Cyclohexyl-Ketone and Ester Motifs in Advanced Organic Synthesis

The cyclohexyl-ketone and ester functionalities are prevalent structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and materials. The cyclohexane (B81311) ring provides a three-dimensional scaffold that can influence the biological activity and physical properties of a molecule. The ketone and ester groups offer sites for a wide variety of chemical transformations, making them key handles for synthetic chemists.

Cyclohexanones are important precursors for the synthesis of various carbo- and heterocyclic compounds. ulb.ac.be They can undergo a range of reactions, such as aldol (B89426) condensations, Michael additions, and Baeyer-Villiger oxidations, to build molecular complexity. For instance, diketones and ketoesters containing the cyclohexanone (B45756) moiety are used to assemble pyridines, dihydropyridines, and other cyclohexenones. ulb.ac.be The selective oxidation of cyclohexane to produce cyclohexanone and its corresponding alcohol, cyclohexanol, is a significant industrial process. researchgate.net

Ester groups are also fundamental in organic synthesis, often serving as protecting groups or as precursors to other functionalities like carboxylic acids, amides, and alcohols. rsc.org The direct conversion of esters to ketones has been a long-standing challenge due to the reactivity of the starting materials and the susceptibility of the ketone product to further nucleophilic attack. researchgate.net However, recent advancements have led to efficient methods for this transformation using various catalytic systems. researchgate.netnih.gov The strategic placement of both a ketone and an ester within the same molecule, as seen in methyl 4-(3-oxocyclohexyl)butanoate, offers a platform for sequential and selective reactions, enhancing its synthetic utility.

Strategic Importance of this compound as a Versatile Synthetic Building Block

This compound serves as a versatile building block in organic synthesis due to the presence of two distinct and reactive functional groups. This bifunctionality allows for a programmed approach to the construction of more complex molecular architectures. The ketone can be targeted for reactions such as reductions, reductive aminations, or additions of organometallic reagents, while the ester can be hydrolyzed, reduced, or converted to other carbonyl derivatives.

The strategic importance of such building blocks is highlighted in the synthesis of complex natural products and medicinally relevant compounds. For example, related ketoesters have been utilized in the total synthesis of various natural products. rsc.org The ability to selectively manipulate one functional group while leaving the other intact is a cornerstone of modern synthetic strategy.

The specific arrangement of the oxocyclohexyl and butanoate moieties in this compound provides a defined spatial relationship between the two functional groups, which can be exploited to control stereochemistry in subsequent transformations. This makes it a valuable precursor for the synthesis of molecules with specific three-dimensional structures.

Below is a table summarizing the key properties of this compound:

PropertyValue
IUPAC Name This compound
Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS Number 147895-12-3
Appearance Colorless liquid (for related compounds)

Data sourced from PubChem and other chemical suppliers. nih.govbldpharm.com

Review of Historical and Current Research Trends in the Synthesis of Related Cyclic Esters and Ketones

The synthesis of cyclic esters (lactones) and ketones has been a long-standing area of research in organic chemistry. Early methods often relied on intramolecular cyclization reactions, which continue to be refined and improved. acs.org A significant trend in recent years has been the development of catalytic and more environmentally friendly synthetic methodologies. acs.org

For instance, electrochemical methods have emerged for the synthesis of diketones and ketoesters from malonic acid derivatives. ulb.ac.be This approach offers a greener alternative to traditional reagents. Another area of active research is the development of transition-metal-catalyzed reactions for the construction of cyclic systems. Palladium-catalyzed C-H activation has been employed to synthesize spirocyclic and fused-ring systems from cyclic ketones.

The Claisen rearrangement is a powerful tool for forming carbon-carbon bonds and has been used to create cyclic ketones with fully substituted α-positions. nih.gov Furthermore, research into the direct conversion of esters to ketones has seen significant progress, with new methods utilizing nickel catalysis or organoboron reagents. researchgate.netnih.gov These advancements allow for more efficient and selective syntheses of complex ketone-containing molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3-oxocyclohexyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHVTJVRXUPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 4 3 Oxocyclohexyl Butanoate

Esterification Protocols for the Formation of Methyl 4-(3-oxocyclohexyl)butanoate

The final step in one common synthetic route to this compound involves the esterification of its corresponding carboxylic acid precursor. This section details the acid-catalyzed approaches and the optimization of reaction parameters to maximize yield.

Acid-Catalyzed Esterification Approaches from Carboxylic Acid Precursors

The conversion of 4-(3-oxocyclohexyl)butanoic acid to its methyl ester is typically achieved through acid-catalyzed esterification, often referred to as Fischer esterification. This classic method involves reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong acid.

Commonly used catalysts include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). However, these traditional homogeneous catalysts can lead to challenges in separation and generate acidic waste. mdpi.com To address these environmental concerns, solid acid catalysts have been explored. One such approach involves the use of a solid superacid, which offers the advantage of being recyclable, thereby reducing waste and promoting a greener synthetic process. google.com Another alternative is the use of 4-dodecylbenzenesulfonic acid (DBSA), an amphiphilic acid catalyst that has proven effective for esterification at milder temperatures. mdpi.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Process Parameters and Yield Optimization in Ester Synthesis

Optimizing the yield of this compound through esterification requires careful control of several process parameters. Since esterification is a reversible reaction, a key strategy to drive the equilibrium towards the product is the removal of water as it is formed. mdpi.com

Key Optimization Parameters:

Catalyst Loading: The amount of acid catalyst plays a crucial role. While a higher concentration can increase the reaction rate, it can also lead to side reactions. Studies on similar esterifications have shown that an optimal catalyst loading, for instance, 10 mol% for DBSA, can maximize conversion. mdpi.com

Reactant Molar Ratio: Using an excess of one reactant, typically the less expensive alcohol (methanol), can shift the equilibrium to favor the formation of the ester. Research indicates that increasing the molar ratio of acid to alcohol up to a certain point (e.g., 1.3:1) can improve the conversion rate. mdpi.com

Temperature: The reaction temperature influences the rate of reaction. Higher temperatures generally accelerate the reaction but must be controlled to prevent degradation of reactants or products. Low-temperature esterification methods, facilitated by catalysts like DBSA, are being developed to improve energy efficiency and selectivity. mdpi.com

Water Removal: As a byproduct, the presence of water can inhibit the forward reaction. Techniques such as azeotropic distillation or the use of dehydrating agents can be employed to remove water and drive the reaction to completion. mdpi.com

ParameterEffect on ReactionOptimization Strategy
Catalyst TypeInfluences reaction rate and environmental impact.Use of recyclable solid acids or efficient amphiphilic catalysts like DBSA. mdpi.comgoogle.com
Catalyst LoadingAffects reaction speed and potential for side reactions.Optimize to a level (e.g., 10 mol%) that maximizes yield without promoting byproducts. mdpi.com
Molar Ratio (Acid:Alcohol)Shifts equilibrium towards product formation.Use an excess of methanol or optimize the ratio for maximum conversion (e.g., 1.3:1). mdpi.com
TemperatureDetermines reaction rate and energy consumption.Balance reaction speed with potential for degradation; explore low-temperature options. mdpi.com
Water RemovalDrives the equilibrium to favor ester formation.Employ methods like azeotropic distillation or dehydrating agents. mdpi.com

Conjugate Addition Strategies for the Cyclohexanone (B45756) Ring System

An alternative and widely used strategy for constructing the 3-substituted cyclohexanone core of this compound involves the conjugate addition (or Michael addition) of a suitable nucleophile to a cyclohexenone derivative. Organozinc reagents have emerged as particularly effective nucleophiles for this transformation.

Mechanistic Investigations of Organozinc-Mediated Additions to Enones

Organozinc reagents are valued in organic synthesis for their functional group tolerance and moderate reactivity. mdpi.com In conjugate additions to α,β-unsaturated ketones (enones) like cyclohexenone, they can deliver an alkyl or functionalized group to the β-position. The reaction is often mediated by copper salts, which form a more reactive organocuprate species in situ, or can proceed under different catalytic systems. rug.nl

The general mechanism for a copper-catalyzed organozinc addition involves the formation of a higher-order zincate or a mixed copper-zinc species. This species then adds to the enone in a 1,4-fashion, generating a zinc enolate. This enolate is a key intermediate that can be subsequently protonated during aqueous workup to yield the 3-substituted cyclohexanone product. rug.nljove.com The use of chiral ligands can render these additions enantioselective, a crucial aspect in pharmaceutical synthesis. rug.nlchemrxiv.org

Scope and Limitations of Functionalized Monoorganozinc Bromide Conjugate Additions

The use of functionalized monoorganozinc bromides (RZnBr) offers a significant advantage as they can be prepared from relatively inexpensive and readily available alkyl bromides. This allows for the introduction of complex side chains bearing additional functional groups, such as esters.

A highly efficient one-pot protocol has been developed for the conjugate addition of functionalized monoorganozinc bromides to enones. jove.com For instance, the organozinc reagent derived from ethyl 4-bromobutanoate can be added to 3-methyl-2-cyclohexenone. This reaction proceeds smoothly in the presence of a copper catalyst and an additive like chlorotrimethylsilane (B32843) (TMSCl), which traps the intermediate zinc enolate as a more stable silyl (B83357) enol ether. This trapping strategy prevents potential side reactions of the enolate. Subsequent hydrolysis of the silyl enol ether furnishes the desired keto-ester product in high yield. jove.com

This method demonstrates broad scope, allowing for the synthesis of various β-substituted ketones. However, limitations can arise from the stability of the organozinc reagent and potential steric hindrance from highly substituted enones.

Representative Conjugate Addition of a Functionalized Monoorganozinc Bromide jove.com
Enone SubstrateOrganozinc Reagent SourceProductYield
3-Methyl-2-cyclohexenoneEthyl 4-bromobutanoateEthyl 4-(1-methyl-3-oxocyclohexyl)butanoate92%
Diastereoselective Aspects in Conjugate Adduct Formation leading to this compound Analogs

When the cyclohexenone substrate or the nucleophile is appropriately substituted, the conjugate addition can create one or more new stereocenters, making the control of diastereoselectivity a critical consideration. Research has shown that cascade reactions involving a Michael addition can proceed with high levels of diastereoselectivity. beilstein-journals.orgnih.gov

For example, strategies have been developed for the diastereoselective formal conjugate addition of various nucleophiles to cyclohexanedienone derivatives, catalyzed by Lewis acids such as aluminum chloride (AlCl₃). acs.orgnih.govacs.org These reactions can proceed through a cascade mechanism involving a Diels-Alder cycloaddition followed by a rearrangement, ultimately yielding trans-substituted cyclohexenone products with high diastereomeric ratios. acs.orgnih.gov While not a direct synthesis of the titular compound, these studies on analogs highlight the principles governing stereocontrol in the formation of the 3-substituted cyclohexanone ring system, which are directly applicable to the synthesis of stereoisomers of this compound and its derivatives. acs.orgnih.gov The choice of catalyst, solvent, and temperature are key factors in controlling the stereochemical outcome of the addition.

Enolate Generation and Alkylation for Cyclohexyl Butanoate Construction

The alkylation of enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. libretexts.org In the context of constructing the cyclohexyl butanoate structure of this compound, this involves the reaction of a pre-formed cyclohexanone enolate with a suitable four-carbon electrophile. The general strategy relies on the nucleophilic character of the enolate, which readily attacks alkyl halides or other electrophilic species in an SN2 fashion. libretexts.org

The choice of base is critical for the successful and regioselective generation of the enolate. youtube.com While weaker bases like alkoxides can be used, they often establish an equilibrium with the starting ketone, leading to a mixture of products. youtube.com For quantitative enolate formation, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are preferred. youtube.comwikipedia.org LDA's steric bulk also plays a crucial role in directing the regioselectivity of deprotonation in unsymmetrical ketones. masterorganicchemistry.com

For instance, the reaction of a cyclohexanone derivative with LDA at low temperatures (e.g., -78 °C) can generate a specific lithium enolate. masterorganicchemistry.com This enolate can then be treated with an appropriate electrophile, such as a methyl 4-halobutanoate, to yield the desired product. The irreversibility of the alkylation step under these conditions ensures that the reaction proceeds under kinetic control, affording the product derived from the initially formed enolate. ubc.ca

A practical example of a related synthesis is the conjugate addition of a functionalized monoorganozinc bromide to an α,β-unsaturated ketone, which has been shown to produce ethyl 4-(1-methyl-3-oxocyclohexyl)butanoate in high yield. jove.com This highlights an alternative yet effective route that also relies on the formation of a carbon-carbon bond to construct the substituted cyclohexane (B81311) ring.

The regioselectivity of enolate formation is a key consideration when dealing with unsymmetrical ketones, such as substituted cyclohexanones. ubc.ca The deprotonation of such ketones can potentially lead to two different enolates: the kinetic enolate and the thermodynamic enolate.

Kinetic Enolate: Formed by the removal of the less sterically hindered α-proton. This is favored under conditions of strong, bulky bases (like LDA), low temperatures, and short reaction times. bham.ac.uk

Thermodynamic Enolate: The more substituted and therefore more stable enolate. Its formation is favored under conditions that allow for equilibration, such as higher temperatures, longer reaction times, and the use of a weaker base or a slight excess of the ketone. masterorganicchemistry.combham.ac.uk

The ability to selectively generate either the kinetic or thermodynamic enolate provides a powerful tool for controlling the outcome of subsequent alkylation reactions. masterorganicchemistry.com For example, deprotonation of 2-methylcyclohexanone (B44802) with LDA at -78 °C will predominantly yield the less substituted (kinetic) enolate. masterorganicchemistry.com Conversely, allowing the reaction to equilibrate at a higher temperature can favor the formation of the more substituted (thermodynamic) enolate. masterorganicchemistry.com This control is crucial for synthesizing specific isomers of substituted cyclohexanones.

The use of unsaturated ketone precursors, or enones, also offers a method to control the regioselectivity of enolate formation. ubc.ca Conjugate addition to an enone system can generate a specific enolate, which can then be trapped by an electrophile. This strategy circumvents the challenges associated with the direct deprotonation of some substituted cyclohexanones. ubc.ca

Achieving stereocontrol in the alkylation of enolates, particularly within cyclic systems, is a significant challenge and a critical aspect of modern organic synthesis. wiley-vch.de The stereochemical outcome of the reaction is often determined by the geometry of the enolate and the direction of approach of the electrophile. bham.ac.uk

In conformationally biased cyclohexane systems, there is a general preference for the electrophile to approach from the axial direction. ubc.ca This is because the transition state leading to the axial product allows the cyclohexane ring to maintain a chair-like conformation, which is energetically more favorable than the boat-like conformation required for equatorial attack. ubc.ca The presence of bulky substituents on the ring can further influence this selectivity by sterically hindering one face of the enolate. masterorganicchemistry.com

For prochiral ketones, where alkylation creates a new stereocenter, enantioselective methods are required to control the absolute stereochemistry. wiley-vch.de This can be achieved through several strategies:

Substrate Control: Utilizing a chiral substrate where existing stereocenters direct the approach of the electrophile. bham.ac.uk

Auxiliary Control: Attaching a chiral auxiliary to the ketone to form a chiral imine or hydrazone. The resulting metalloenamine, being more nucleophilic than the corresponding enolate, can then be alkylated with high stereoselectivity. thieme-connect.de The auxiliary is subsequently removed to reveal the enantioenriched ketone.

Reagent Control: Employing a chiral base or a chiral ligand for the metal cation of the enolate to create a chiral environment that favors one stereochemical outcome over the other. bham.ac.ukacs.org

Recent advancements have focused on catalytic enantioselective methods, which are highly desirable for their efficiency. wiley-vch.de For example, palladium-catalyzed enantioselective alkylation of prochiral ketone enolates has emerged as a powerful tool for the synthesis of all-carbon quaternary stereocenters. wiley-vch.de

FactorInfluence on Stereocontrol
Enolate Geometry The cis or trans geometry of the enolate can influence the relative stereochemistry of the product in aldol-type reactions. bham.ac.uk
Conformational Bias In cyclohexanone enolates, there is a preference for axial alkylation to maintain a chair-like transition state. ubc.ca
Steric Hindrance Bulky substituents on the cyclohexane ring can block one face of the enolate, directing the electrophile to the less hindered face. masterorganicchemistry.com
Chiral Auxiliaries Can be used to create chiral metalloenamines, which undergo highly stereoselective alkylation. thieme-connect.de
Catalytic Systems Chiral catalysts, such as those based on palladium, can achieve high enantioselectivity in the alkylation of prochiral enolates. wiley-vch.de

Emerging Synthetic Pathways and Total Synthesis Analogies for Related Polycyclic Structures

The synthetic strategies employed for this compound can be extrapolated to the synthesis of more complex polycyclic structures. The direct functionalization of C-H bonds is an emerging and powerful method for forming carbon-carbon and carbon-heteroatom bonds, offering a more atom- and step-economical approach to complex molecule synthesis. nih.govnih.gov

Recent research has highlighted the merging of C-H functionalization with C-C bond cleavage to construct intricate molecular skeletons. nih.gov These advanced methodologies, which can involve transition-metal catalysis, photoredox catalysis, or organocatalysis, provide novel retrosynthetic disconnections for complex targets. nih.gov

For instance, radical-based transformations are increasingly being used in the total synthesis of polycyclic natural products. nih.gov These methods can be inspired by biosynthetic pathways and allow for the rapid construction of complex ring systems. The strategic use of radical reactions can streamline synthetic routes and provide access to novel chemical space. nih.gov

Furthermore, the development of modular approaches, where complex scaffolds are assembled from simpler building blocks, is a key trend in modern synthesis. whiterose.ac.uk Enecarbamates, for example, have been used as versatile platforms for the synthesis of diverse and three-dimensional polycyclic N-heterocyclic scaffolds through a toolkit of functionalization methods, including photoredox catalysis. whiterose.ac.uk

Chemical Transformations and Reaction Pathways of Methyl 4 3 Oxocyclohexyl Butanoate

Reactivity of the Ester Functionality

The ester group in Methyl 4-(3-oxocyclohexyl)butanoate is a versatile handle for various chemical modifications, primarily through nucleophilic acyl substitution and reduction reactions.

Nucleophilic Acyl Substitution Reactions for Derivatization

Nucleophilic acyl substitution involves the replacement of the methoxy (B1213986) group (-OCH₃) of the ester with another nucleophile. This class of reactions is fundamental to converting the ester into other carboxylic acid derivatives.

The methyl ester of this compound can be converted into amides or other esters through reactions with amines (aminolysis) or other alcohols (transesterification), respectively.

Amide Formation: The reaction with primary or secondary amines yields the corresponding N-substituted amides. This transformation is typically catalyzed by the formation of a more reactive species or conducted under conditions that drive the reaction to completion. While direct aminolysis can be slow, reagents like trimethylaluminum (B3029685) (AlMe₃) or its derivatives can facilitate the direct coupling of methyl esters with amines to form amides with high utility in pharmaceutical chemistry nih.gov.

Transesterification: The conversion of the methyl ester to other esters, such as an ethyl or benzyl (B1604629) ester, is achieved through transesterification. This equilibrium reaction can be catalyzed by either acid or base. masterorganicchemistry.com To drive the reaction towards the desired product, the alcohol reactant is often used in large excess as the solvent. masterorganicchemistry.com For instance, reacting this compound with benzyl alcohol under acidic or basic conditions would yield Benzyl 4-(3-oxocyclohexyl)butanoate. Heterogeneous catalysts, such as silica-supported boric acid, have been shown to be highly efficient for the transesterification of β-keto esters under solvent-free conditions, a method applicable to cyclic β-keto-esters as well. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

ReactantReagent/CatalystProductReaction Type
Primary/Secondary Amine (R¹R²NH)DABAL-Me₃ or AlMe₃N,N-R¹,R²-4-(3-oxocyclohexyl)butanamideAminolysis
Benzyl AlcoholAcid or Base Catalyst (e.g., H₂SO₄, NaOBn) or SiO₂–H₃BO₃Benzyl 4-(3-oxocyclohexyl)butanoateTransesterification

Reductions of the Ester Group to Corresponding Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, 4-(3-oxocyclohexyl)butan-1-ol. The choice of reducing agent is critical, especially when chemoselectivity is desired.

Chemoselective reduction aims to transform one functional group in the presence of another. In this compound, this involves the selective reduction of either the ester or the ketone.

The reduction of an ester to a primary alcohol is typically accomplished with powerful hydride reagents like lithium aluminum hydride (LiAlH₄). harvard.edu However, LiAlH₄ is generally non-selective and would also reduce the ketone functionality. harvard.edu

To achieve selective reduction of the ester in the presence of the ketone, a common strategy involves the protection of the more reactive ketone group first. For example, the ketone can be converted into a ketal by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. With the ketone protected, the ester can then be reduced with LiAlH₄. Subsequent acidic workup (hydrolysis) removes the protecting group, regenerating the ketone and yielding Methyl 4-(3-hydroxycyclohexyl)butanoate.

Alternatively, certain specialized reducing agents or catalytic hydrogenation processes can offer selectivity for the ester group. google.com For instance, lithium borohydride (B1222165) (LiBH₄) is known to selectively reduce esters in the presence of some other functional groups, although its selectivity over ketones can be solvent-dependent. harvard.edu

Table 2: Chemoselective Reduction of the Ester Group

StrategyStep 1: ReagentIntermediate ProductStep 2: ReagentStep 3: ReagentFinal Product
Protection-Reduction-DeprotectionEthylene Glycol, H⁺Protected Ketal-Ester1. LiAlH₄ 2. H₂OH₃O⁺ (workup)4-(3-oxocyclohexyl)butan-1-ol

Reactivity of the Cyclohexanone (B45756) Ketone Functionality

The cyclohexanone ring offers a site for various transformations, most notably oxidation reactions that can lead to ring-opening or the formation of other oxygenated products.

Oxidation Reactions Leading to Carboxylic Acid or Diketone Products

Oxidation of the ketone can proceed via several pathways, depending on the oxidant used.

A significant reaction of cyclic ketones is the Baeyer-Villiger oxidation . wikipedia.orgchemistrysteps.comsigmaaldrich.commychemblog.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). chemistrysteps.com In the case of this compound, the Baeyer-Villiger oxidation would yield a seven-membered lactone. The regioselectivity of the migration favors the more substituted carbon atom. chemistrysteps.com Subsequent hydrolysis of this lactone would open the ring to form a hydroxy-carboxylic acid, which could potentially be further oxidized to a dicarboxylic acid derivative. Studies have shown that the Baeyer-Villiger oxidation of cyclohexanone can lead to the formation of oligo(ε-caprolactone). mdpi.com

More forceful oxidation of cyclohexanone, for example, through processes involving nitric acid or other strong oxidizing agents, can lead to the cleavage of the C-C bonds of the ring and the formation of adipic acid. researchgate.net It is plausible that under similar conditions, the cyclohexanone moiety in this compound could be oxidized to a dicarboxylic acid structure. The oxidation of cyclohexanone can proceed through a 2-hydroxycyclohexanone intermediate, which then undergoes further oxidation to break the carbon chain. researchgate.net

Table 3: Oxidation of the Cyclohexanone Functionality

ReagentProduct TypeSpecific Product ExampleReaction Type
Peroxyacid (e.g., m-CPBA)LactoneMethyl 4-(7-oxooxepan-3-yl)butanoate or Methyl 4-(7-oxooxepan-4-yl)butanoateBaeyer-Villiger Oxidation
Strong Oxidizing Agent (e.g., HNO₃, heat)Dicarboxylic Acid3-(3-carboxypropyl)adipic acidOxidative Ring Opening

Reactions at the Alpha-Carbons to the Ketone

The carbon atoms adjacent to the ketone (the α-carbons) in this compound are acidic due to the electron-withdrawing effect of the carbonyl group. This acidity allows for a range of important carbon-carbon bond-forming reactions.

The presence of α-hydrogens allows this compound to undergo enolization to form either an enol or an enolate ion. The formation of the enolate is typically achieved by treatment with a suitable base. The regioselectivity of enolate formation is a key consideration. In this asymmetrically substituted cyclohexanone, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.

The kinetic enolate is formed faster and results from the removal of the more sterically accessible proton. The thermodynamic enolate is more stable and is formed under conditions that allow for equilibrium between the possible enolates. The bulky 4-substituent (the methyl butanoate chain) can influence the steric accessibility of the α-protons and thus the ratio of the kinetic to thermodynamic enolates.

These enolates are potent nucleophiles and can react with a variety of electrophiles. The geometry of the enolate (E or Z) can also play a role in the stereochemical outcome of subsequent reactions.

Enolate TypeConditions of FormationKey Characteristics
KineticStrong, non-nucleophilic base (e.g., LDA), low temperature (-78 °C)Forms faster, less substituted enolate
ThermodynamicWeaker base (e.g., NaOEt), higher temperatureMore stable, more substituted enolate

The enolate of this compound can be readily alkylated by treatment with an alkyl halide. This reaction is a powerful method for introducing new carbon substituents at the α-position. The choice of reaction conditions (base, solvent, temperature) can influence the regioselectivity and stereoselectivity of the alkylation. For instance, using the pre-formed kinetic enolate at low temperatures would favor alkylation at the less hindered α-carbon.

Carbonyl condensation reactions, such as the aldol (B89426) and Claisen-type condensations, are also possible. In an intramolecular aldol condensation, the enolate could potentially react with the ester carbonyl, although this is generally less favorable than intermolecular reactions. More commonly, the enolate would be reacted with an external aldehyde or ketone in a crossed aldol reaction. The stereochemical outcome of such reactions would be of significant interest.

A directed aldol reaction, where a specific enolate is pre-formed and then reacted with an aldehyde, allows for greater control over the reaction. The facial selectivity of the enolate's attack on the electrophile would be influenced by the conformation of the cyclohexane (B81311) ring and the steric bulk of the 4-substituent.

Stereochemical Control and Diastereoselectivity in Chemical Reactions Involving this compound

The cyclohexane ring of this compound can exist in different chair conformations. The bulky 4-(methoxycarbonyl)butyl group will preferentially occupy an equatorial position to minimize steric strain. This conformational preference has significant implications for the stereochemical outcome of reactions.

When the enolate is formed, the incoming electrophile can attack from either the axial or equatorial face of the ring. The preferred trajectory of attack is often dictated by stereoelectronic effects, such as the need for the attacking orbital to overlap with the π-system of the enolate, and steric hindrance from the substituents on the ring.

For example, in the α-alkylation of the enolate, the incoming alkyl group may preferentially add to the equatorial position to yield the thermodynamically more stable product. However, under certain conditions, axial attack may be favored. The diastereoselectivity of such reactions is a subject of considerable study in organic chemistry. The presence of the chiral center at C4 (once a substituent is introduced at C2 or C6) means that the products will be diastereomers. The ratio of these diastereomers is determined by the relative energies of the transition states leading to their formation.

The stereochemical outcome can be influenced by a variety of factors, including:

The choice of base and the counterion.

The solvent.

The reaction temperature.

The nature of the electrophile.

By carefully controlling these parameters, it is often possible to achieve high levels of diastereoselectivity in reactions involving substituted cyclohexanones like this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of Methyl 4-(3-oxocyclohexyl)butanoate in solution. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete map of the molecule's connectivity can be assembled.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their immediate electronic environment. The spectrum is characterized by a distinct signal for the methyl ester protons and a series of complex multiplets for the aliphatic chain and cyclohexanone (B45756) ring protons.

A key feature is the downfield singlet at approximately 3.67 ppm, which is characteristic of the three protons of the methoxy (B1213986) group (-OCH₃). The protons on the carbon adjacent to the ester carbonyl (α-protons) are expected to appear as a triplet around 2.30 ppm. The protons on the cyclohexanone ring that are alpha to the ketone carbonyl are deshielded and typically resonate between 2.20 and 2.50 ppm. The remaining protons of the butanoate chain and the cyclohexyl ring appear as a series of overlapping multiplets in the upfield region, generally between 1.20 and 2.15 ppm.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~3.67 Singlet 3H -OCH₃ (Methyl ester)
~2.30 Triplet 2H -CH₂-C(=O)O-
~2.20-2.50 Multiplet 4H -CH₂-C(=O)-CH₂- (Ring)

Note: Predicted values are based on spectral data of structurally similar compounds.

The presence of a single stereocenter at the C1 position of the cyclohexane (B81311) ring (the point of attachment for the butanoate side chain) renders the molecule chiral. This chirality has a significant impact on the ¹H NMR spectrum. The two protons on any given methylene (B1212753) (-CH₂-) group in both the ring and the side chain are chemically non-equivalent, a phenomenon known as diastereotopicity.

These diastereotopic protons will have different chemical shifts and will couple not only with protons on adjacent carbons but also with each other (geminal coupling). This results in more complex splitting patterns than simple triplets or quartets. For instance, a methylene group's signal might appear as a "multiplet" or a "doublet of doublets," reflecting the distinct magnetic environments and coupling interactions of its two protons. This complexity provides valuable, albeit challenging to interpret, structural information.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum is characterized by two signals in the downfield region corresponding to the two carbonyl carbons. The ketone carbonyl carbon is typically found at a lower field (~211 ppm) compared to the ester carbonyl carbon (~174 ppm). mdpi.com The carbon of the methoxy group appears around 51 ppm. The remaining aliphatic carbons of the ring and chain resonate in the upfield region of the spectrum, generally between 25 and 45 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

Chemical Shift (δ) (ppm) Carbon Assignment
~211.0 Ketone Carbonyl (C=O)
~174.0 Ester Carbonyl (C=O)
~51.5 Methoxy Carbon (-OCH₃)

Note: Predicted values are based on spectral data of structurally similar compounds.

While 1D NMR provides chemical shifts, 2D NMR experiments are essential to definitively piece the molecular puzzle together.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show correlations between adjacent protons along the butanoate chain and within the cyclohexanone ring, confirming the sequence of -CH₂- groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. columbia.edu It provides an unambiguous link between the ¹H and ¹³C NMR data, allowing for the definitive assignment of which protons are bonded to which carbons. columbia.edu

High-Resolution <sup>1</sup>H NMR Interpretation and Signal Assignment

Mass Spectrometric Investigations for Molecular Identity and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on how the molecule fragments. The molecular formula of this compound is C₁₁H₁₈O₃, giving it a molecular weight of 198.26 g/mol . nih.gov The mass spectrum would therefore be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 198.

Upon ionization, the molecular ion undergoes fragmentation, breaking at its weakest points. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire alkoxycarbonyl group (-COOCH₃). For ketones, a characteristic fragmentation is α-cleavage, where the bond adjacent to the carbonyl group breaks.

A prominent fragment is often observed at m/z 97 , which corresponds to the [C₆H₉O]⁺ ion, likely resulting from the cleavage of the bond between the cyclohexane ring and the butanoate side chain. nih.gov

Table 3: Predicted Major Mass Fragments for this compound

m/z Possible Fragment Ion Fragmentation Pathway
198 [C₁₁H₁₈O₃]⁺ Molecular Ion (M⁺)
167 [C₁₀H₁₅O₂]⁺ Loss of methoxy radical (•OCH₃)
139 [C₈H₁₁O₂]⁺ Loss of the butanoate side chain fragment
97 [C₆H₉O]⁺ Cleavage of the side chain, forming an oxocyclohexenyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. In the context of this compound, GC-MS serves as a powerful tool for both identification and purity assessment.

During analysis, the compound is vaporized and travels through a long capillary column (the GC component). The time it takes for the compound to exit the column is its retention time (RT) , a characteristic property under specific experimental conditions. For instance, in a GC-MS analysis of a methanolic extract of Senna alata, this compound was identified with a retention time of 14.782 minutes. irejournals.comirejournals.com

As the compound elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum. By matching both the retention time and the mass spectrum (including the molecular ion and fragmentation pattern) to a known standard or a spectral library, the identity of the compound can be confirmed with high confidence. irejournals.com The technique is also highly effective for assessing the purity of a sample, as any impurities will typically appear as separate peaks with different retention times and mass spectra.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Methyl 3-(2-oxocyclohexyl)propanoate

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular mass and elemental composition of this compound. This technique provides a highly accurate mass measurement, which helps to confirm the molecular formula of the compound. The exact mass of this compound is a critical piece of data for its unequivocal identification.

Parameter Value
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol

Table 1: Molecular Properties of this compound

Analysis of Mass Spectral Libraries

Publicly available mass spectral libraries, such as the one provided by the National Institute of Standards and Technology (NIST), are valuable resources for the identification of chemical compounds. These libraries contain a vast collection of mass spectra that can be compared against the experimentally obtained spectrum of a sample. A high match score between the sample's spectrum and a library spectrum provides strong evidence for the compound's identity. The mass spectrum of this compound would be characterized by specific fragmentation patterns that are unique to its structure.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of a strong absorption band around 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. Another prominent band, typically in the range of 1710-1720 cm⁻¹, corresponds to the C=O stretching of the ketone group within the cyclohexyl ring. The C-O stretching of the ester group will also be visible in the 1100-1300 cm⁻¹ region.

Functional Group Characteristic Absorption (cm⁻¹)
Ester (C=O)~1735-1750
Ketone (C=O)~1710-1720
Ester (C-O)~1100-1300

Table 2: Key IR Absorption Bands for this compound

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction and to determine the purity of a compound. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). The Rf value for this compound would be determined using an appropriate solvent system, providing a quick check for its presence and purity.

Column chromatography is a widely used preparative technique for purifying chemical compounds. In the case of this compound, a silica (B1680970) gel column is typically employed as the stationary phase. The compound is loaded onto the column and eluted with a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate. By gradually increasing the polarity of the eluent, different components of a mixture can be separated based on their differential adsorption to the stationary phase. This allows for the isolation of pure this compound from reaction byproducts or starting materials.

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and efficiency compared to column chromatography. It can be used for both analytical and preparative purposes. For this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol (B129727) is a common analytical method.

Since this compound possesses a stereocenter at the C3 position of the cyclohexyl ring, it can exist as a racemic mixture of enantiomers. Chiral HPLC is a specialized technique used to separate these enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The ability to separate and analyze the enantiomers of this compound is crucial in stereoselective synthesis and for understanding its biological activity.

Occurrence in Natural Systems and Chemodiversity Studies

Detection and Characterization in Botanical Extracts

Methyl 4-(3-oxocyclohexyl)butanoate has been identified as a bioactive constituent in the methanolic leaf extract of Senna alata (also known as Cassia alata), a plant recognized for its traditional medicinal uses in various tropical regions. irejournals.comirejournals.com The identification was accomplished using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique that separates chemical compounds in a sample and provides detailed mass spectral data for their structural elucidation.

In a specific analysis of Senna alata leaf extract, this compound was detected as a significant component. irejournals.comirejournals.com The chromatographic separation and mass spectrometric data provided a distinct profile for the compound, allowing for its unambiguous identification. The key findings from the GC-MS analysis are summarized below. irejournals.comirejournals.com

ParameterValue
Peak Number 13
Retention Time (min) 14.782
Peak Area (%) 8.13

This interactive table summarizes the Gas Chromatography-Mass Spectrometry (GC-MS) data for the identification of this compound in a methanolic extract of Senna alata. irejournals.comirejournals.com

The retention time indicates the time it took for the compound to travel through the chromatography column, which is a characteristic property under specific analytical conditions. The peak area percentage of 8.13% suggests that this compound is one of the more abundant volatile compounds present in the extract, surpassed by other constituents like methyl cis-9-octadecenoate (12.22% peak area). irejournals.com

Determining the natural abundance of a specific compound like this compound within a complex botanical matrix is a central task in phytochemical research. GC-MS is a principal technique used for both the qualitative identification and quantitative analysis of volatile and semi-volatile compounds. jespublication.com

For a semi-quantitative assessment, the relative peak area percentage obtained from the GC chromatogram is often used. irejournals.com As seen in the analysis of Senna alata, the 8.13% peak area for this compound provides an estimate of its concentration relative to other compounds detected under the same conditions. irejournals.comirejournals.com This method is valuable for comparing the relative amounts of different constituents within a single sample or for observing changes in the chemical profile of a plant under different conditions.

For absolute quantification, a more rigorous methodology is required. This typically involves the following steps:

Isolation and Purification: The target compound, this compound, would first need to be isolated from the natural source or synthesized to serve as a pure analytical standard.

Calibration Curve: A series of standard solutions with known concentrations of the pure compound are prepared and analyzed by GC-MS. A calibration curve is then generated by plotting the instrument's response (e.g., peak area) against the concentration of the standard.

Sample Analysis: The plant extract is then analyzed under the identical GC-MS conditions, and the peak area corresponding to this compound is measured.

Concentration Determination: By comparing the peak area from the sample to the calibration curve, the absolute concentration of the compound in the extract can be accurately determined.

This quantitative approach is crucial for standardizing herbal extracts, understanding the biosynthetic output of a plant, and correlating the concentration of a specific compound with observed biological activity.

Comparative Analysis with Biosynthetically Related Menthane Monoterpenoids and Cyclic Esters (e.g., Acoric Acid)

The chemical structure of this compound—a cyclohexane (B81311) ring with a butanoate ester side chain—invites comparison with other cyclic natural products, particularly those with related six-membered ring systems, such as menthane monoterpenoids, and other ester-containing compounds like cyclic esters (lactones).

Menthane Monoterpenoids: Menthane monoterpenoids, such as menthol, limonene, and carvone, are a large class of natural products characterized by a p-menthane (B155814) skeleton (4-isopropenyl-1-methyl-cyclohexane). nih.gov Their biosynthesis originates from the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in plant plastids, starting from the precursor geranyl diphosphate. researchgate.net

Structural Comparison: While both this compound and menthane monoterpenoids possess a cyclohexane core, their substitution patterns are fundamentally different. Menthane monoterpenoids are defined by the characteristic methyl and isopropyl (or isopropenyl) groups derived from their terpene biosynthesis. nih.govresearchgate.net In contrast, this compound features a keto group and a butanoate side chain, suggesting a different biosynthetic origin, potentially involving fatty acid or polyketide pathways.

Biosynthetic Distinction: The biosynthesis of terpenes is a highly conserved and well-characterized pathway involving terpene synthases that cyclize geranyl diphosphate. researchgate.net The formation of this compound, however, would likely proceed through different enzymatic machinery, first to form the 4-(3-oxocyclohexyl)butanoic acid precursor, followed by an esterification step with methanol (B129727).

Cyclic Esters (Lactones): Cyclic esters, known as lactones, are another relevant class of compounds for comparison. Lactones are formed via an intramolecular esterification, where a hydroxyl group and a carboxylic acid group within the same molecule react. masterorganicchemistry.combritannica.com This reaction is often catalyzed by acid and results in a cyclic structure. masterorganicchemistry.com Five- and six-membered lactones are the most common and stable. britannica.com

Functional and Structural Comparison: this compound is an acyclic (or linear) ester, formed from the reaction of a distinct carboxylic acid (4-(3-oxocyclohexyl)butanoic acid) and an alcohol (methanol). masterorganicchemistry.commasterorganicchemistry.com This contrasts with lactones, which are inherently cyclic due to their intramolecular formation.

Acoric Acid: Acoric acid and its derivatives are complex sesquiterpenoids with a unique spiro-cyclic structure, not a simple cyclohexane ring. They represent a different branch of terpenoid chemodiversity and are biosynthetically unrelated to either simple monoterpenoids or a compound like this compound. Comparing them highlights the vast structural diversity that can arise in natural product biosynthesis from different precursors and enzymatic pathways.

Computational Chemistry and Theoretical Studies

Conformational Analysis and Energy Landscapes of Methyl 4-(3-oxocyclohexyl)butanoate

The cyclohexane (B81311) ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. However, it can also exist in higher-energy conformations such as the boat, twist-boat, and half-chair forms. The interconversion between these conformations, known as ring flipping, occurs rapidly at room temperature. For a substituted cyclohexane like this compound, the presence of the butanoate group influences the equilibrium between different chair conformations.

The substituent, in this case, the 4-(methoxycarbonyl)butyl group, can be oriented in either an axial or an equatorial position on the cyclohexane ring. Generally, conformations with bulky substituents in the equatorial position are more stable due to the avoidance of steric hindrance with axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction.

A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule. This energy landscape illustrates the relative energies of all possible conformations and the energy barriers between them. For this compound, the global minimum on this landscape would correspond to the most stable chair conformation with the butanoate side chain in an equatorial position. Other local minima would represent less stable conformations, such as the axial conformer or various rotamers of the butanoate chain.

Table 7.1.1: Calculated Relative Energies of Key Conformations of a Substituted Cyclohexanone (B45756)

ConformationRelative Energy (kcal/mol)Key Features
Equatorial Chair0.00Most stable conformation, substituent is in the equatorial position.
Axial Chair1.5 - 2.5Less stable due to 1,3-diaxial interactions.
Twist-Boat5.0 - 6.0Intermediate in energy between chair and boat.
Boat6.5 - 7.5High energy due to flagpole interactions and eclipsing strain.

Note: The values presented are typical for monosubstituted cyclohexanes and serve as an illustrative example. The precise energy differences for this compound would require specific quantum chemical calculations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and versatile tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

For this compound, DFT calculations can provide detailed information about its electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. This information is invaluable for understanding the molecule's reactivity, as it can highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A significant application of DFT is the prediction of spectroscopic parameters. By calculating the nuclear magnetic shielding tensors, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions, when compared with experimental spectra, can aid in the structural elucidation and assignment of resonances. The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculation.

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be directly related to the peaks observed in an Infrared (IR) spectrum. Theoretical IR spectra generated from DFT calculations can be instrumental in assigning the vibrational modes of the experimental spectrum. The position of the carbonyl (C=O) stretch in the ketone and ester groups is particularly sensitive to the local electronic and steric environment, and its calculated frequency can provide insights into the molecular conformation.

Table 7.2.1: Illustrative Predicted vs. Experimental Spectroscopic Data for a Cyclohexanone Derivative

ParameterPredicted (DFT)Experimental
¹³C NMR Chemical Shift (C=O, ketone)209.5 ppm211.2 ppm
¹³C NMR Chemical Shift (C=O, ester)173.8 ppm174.5 ppm
IR Frequency (C=O stretch, ketone)1725 cm⁻¹1718 cm⁻¹
IR Frequency (C=O stretch, ester)1745 cm⁻¹1740 cm⁻¹

Note: These are representative values for a molecule containing similar functional groups. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations to Explore Reactive Intermediates and Reaction Pathways

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, time-resolved view of molecular behavior, including conformational changes, solvent effects, and chemical reactions.

For this compound, MD simulations can be employed to explore the dynamics of its conformational transitions, providing a more realistic picture than the static energy landscape. These simulations can also be used to study the molecule's interactions with a solvent, which can significantly influence its structure and reactivity.

A particularly valuable application of MD, often in combination with quantum mechanics in what is known as ab initio MD or QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, is the exploration of reaction pathways and the characterization of transient species like reactive intermediates and transition states. For instance, the enolization of the ketone in this compound, a key step in many of its reactions, could be studied. MD simulations could trace the pathway of proton abstraction from an alpha-carbon and the subsequent formation of the enolate intermediate. The simulations could reveal the role of the solvent in stabilizing the intermediate and the energy barriers associated with the process.

By simulating the approach of a reactant to the molecule, it is possible to map out the entire reaction coordinate, identifying the transition state and any intermediates that may be formed. This level of detail is crucial for a fundamental understanding of the reaction mechanism.

Predictive Modeling for Structure-Reactivity Relationships in Cyclohexyl-Ketone Systems

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical/chemical properties. These models are built by correlating a set of calculated molecular descriptors with experimentally determined activities or properties for a series of related compounds.

For cyclohexyl-ketone systems, QSAR models can be developed to predict their reactivity in various chemical transformations. The reactivity of the ketone group, for example, in nucleophilic addition or enolate formation, is influenced by both electronic and steric factors. Molecular descriptors that quantify these factors can be calculated using computational methods.

Table 7.4.1: Common Molecular Descriptors Used in QSAR/QSPR Models for Ketone Reactivity

Descriptor TypeExamplesInformation Encoded
ElectronicPartial charge on carbonyl carbon, LUMO energyElectrophilicity of the carbonyl group
StericMolecular volume, surface area, specific steric parametersAccessibility of the reaction center to attacking reagents
TopologicalConnectivity indices, shape indicesOverall molecular size and branching
Quantum ChemicalDipole moment, polarizabilityOverall electronic distribution and response to an electric field

Once a statistically robust QSAR model is established for a series of cyclohexyl-ketones, it can be used to predict the reactivity of new, untested compounds within the same chemical class, such as this compound. This predictive capability can significantly accelerate the design and discovery of molecules with desired reactivity profiles, saving time and resources in experimental studies. For example, a model could predict the rate of a specific reaction or the equilibrium constant for a particular transformation based solely on the calculated descriptors for the molecule's structure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.